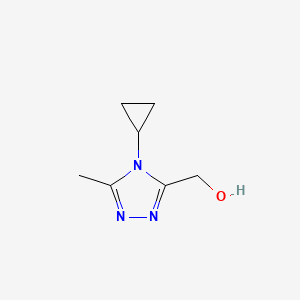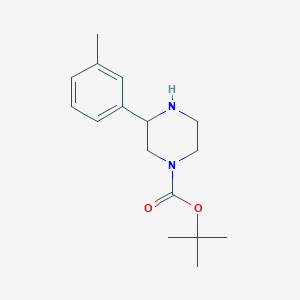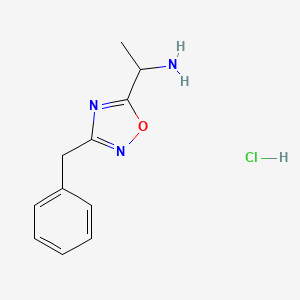
(4-シクロプロピル-5-メチル-4H-1,2,4-トリアゾール-3-イル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol is a chemical compound with the molecular formula C(7)H({11})N(_3)O It features a triazole ring, which is a five-membered ring containing three nitrogen atoms
科学的研究の応用
Chemistry: In chemistry, (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol is used as a building block for synthesizing more complex molecules
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals. Its triazole ring is known for its bioactivity, making it a candidate for drug discovery, especially in the development of antifungal, antibacterial, and anticancer agents.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the development of new materials with specific properties.
作用機序
Target of Action
The primary targets of (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol are currently unknown. This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
Given its structural similarity to other 1,2,4-triazole derivatives, it may interact with its targets through similar mechanisms . .
Biochemical Pathways
Some 1,2,4-triazole hybrids have shown cytotoxic activities against tumor cell lines , suggesting potential involvement in pathways related to cell proliferation and survival.
Result of Action
Some 1,2,4-triazole derivatives have shown cytotoxic activities , suggesting potential anti-tumor effects.
生化学分析
Biochemical Properties
(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, which can affect the overall biochemical reaction .
Cellular Effects
The effects of (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, leading to changes in gene expression profiles. Additionally, its impact on cellular metabolism can result in altered energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, either upregulating or downregulating specific genes. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can influence metabolic flux and alter metabolite levels within the cell. The compound’s role in metabolic pathways highlights its potential as a modulator of cellular metabolism, which can be leveraged for therapeutic purposes .
Transport and Distribution
The transport and distribution of (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its overall efficacy and potential side effects. Understanding its transport and distribution is essential for optimizing its therapeutic applications .
Subcellular Localization
(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic targets .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with methyl isocyanate to form the intermediate, which is then cyclized to yield the triazole ring. The final step involves the reduction of the triazole derivative to obtain the desired methanol compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: (4-Cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Sodium borohydride (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl(_2)) or phosphorus tribromide (PBr(_3)) can facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
類似化合物との比較
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Similar structure but lacks the cyclopropyl group, which may affect its reactivity and bioactivity.
(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanol: Similar but without the methyl group, potentially altering its chemical properties.
Uniqueness: (4-Cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol is unique due to the presence of both cyclopropyl and methyl groups, which can influence its steric and electronic properties. These modifications can enhance its binding affinity to biological targets and improve its stability, making it a valuable compound for further research and development.
特性
IUPAC Name |
(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-8-9-7(4-11)10(5)6-2-3-6/h6,11H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUMQPPXFQVYTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride](/img/structure/B1375822.png)
![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)

![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)
![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)







